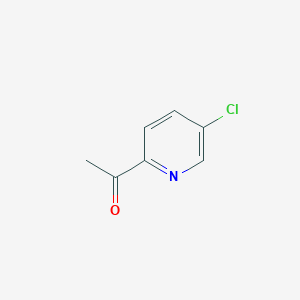

1-(5-Chloropyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYMEQBXUFPILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436217 | |

| Record name | 1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94952-46-2 | |

| Record name | 1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloropyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(5-Chloropyridin-2-yl)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Chloropyridin-2-yl)ethanone

Introduction

This compound is a halogenated heterocyclic ketone of significant interest in the field of medicinal chemistry and pharmaceutical development. Its structural framework, featuring a pyridine ring substituted with both a chlorine atom and an acetyl group, makes it a versatile building block for the synthesis of more complex molecular architectures. The primary driver for its current relevance is its role as a key intermediate in the synthesis of Nirogacestat, an orally available, selective gamma-secretase inhibitor approved by the FDA for the treatment of desmoid tumors.[1]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It will cover its core physicochemical properties, a detailed synthesis and purification protocol with mechanistic justifications, spectroscopic characterization, key reactivity insights, and essential safety and handling information. The content is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deeper understanding of the compound's behavior and utility.

Part 1: Core Chemical and Physical Properties

The identity and physical characteristics of a compound are foundational to its application in synthesis. The properties of this compound are summarized below. The presence of the electronegative nitrogen and chlorine atoms, along with the polar ketone group, dictates its solubility, reactivity, and chromatographic behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonym(s) | 1-(5-chloro-2-pyridinyl)ethanone | [4] |

| CAS Number | 94952-46-2 | [3] |

| Molecular Formula | C₇H₆ClNO | [2][3][4] |

| Molecular Weight | 155.58 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 236.8 ± 20.0 °C (Predicted) | [2] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 0.72 ± 0.10 (Predicted) | [2] |

| SMILES | CC(=O)C1=NC=C(Cl)C=C1 | [2][4] |

| InChIKey | VVYMEQBXUFPILB-UHFFFAOYSA-N | [2] |

Part 2: Synthesis and Purification Protocol

The synthesis of this compound is effectively achieved through a Grignard reaction, a classic and reliable method for carbon-carbon bond formation. This section details the protocol and explains the causality behind the procedural choices.

Expertise & Rationale: Why this Method?

The chosen synthesis involves the reaction of a chloropyridine precursor with an organometallic reagent, specifically a methylmagnesium halide. This approach is favored for several reasons:

-

Reactivity: Grignard reagents are potent nucleophiles, capable of attacking electrophilic centers. The precursor (likely 5-chloro-2-cyanopyridine or a related ester) provides the necessary electrophilic carbon for the formation of the ketone.

-

Control: Executing the reaction at very low temperatures (-60 °C or below) is critical.[2] It mitigates the high reactivity of the Grignard reagent, preventing side reactions such as addition to the pyridine nitrogen or unwanted secondary reactions with the newly formed ketone.

-

Workup: The acidic quench is a crucial step. It serves to hydrolyze the intermediate magnesium alkoxide complex formed after the initial nucleophilic addition and neutralizes any remaining Grignard reagent. Subsequent basification and extraction are standard procedures for isolating neutral organic products.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of this compound.[2]

Materials:

-

5-Chloropyridine derivative (e.g., 5-chloro-2-cyanopyridine)

-

Methylmagnesium bromide (3M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Heptane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert nitrogen atmosphere is charged with the 5-chloropyridine precursor and anhydrous THF.

-

Cooling: The reaction mixture is cooled to an internal temperature of -63 °C using a dry ice/acetone bath.[2]

-

Grignard Addition: Methylmagnesium bromide (3M in THF) is added slowly via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.[2]

-

Reaction Progression: The mixture is stirred at -60 °C for 45 minutes, then allowed to slowly warm to room temperature. Additional THF may be added to dissolve any precipitates.[2]

-

Acidic Quench: The reaction is carefully quenched by the addition of 2M aqueous HCl and stirred vigorously for 4 hours to ensure complete hydrolysis.[2]

-

Neutralization & Extraction: The mixture's pH is adjusted to ~7 with saturated aqueous NaHCO₃. The organic layer is separated, and the aqueous layer is extracted twice with DCM.[2]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[2]

-

Purification: The crude product is purified by flash column chromatography using a heptane/ethyl acetate gradient to yield this compound as a solid (reported yield: 64%).[2]

Workflow Visualization

Caption: Synthetic workflow for this compound.

Part 3: Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. Spectroscopic data provides a self-validating system for the protocol's success.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the primary tool for structural elucidation.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.62 | m | 1H | H6 (proton adjacent to N) |

| 8.00 | m | 1H | H3 or H4 |

| 7.80 | m | 1H | H3 or H4 |

| 2.70 | s | 3H | -CH₃ (acetyl group) |

| (Data acquired in CDCl₃ at 300 MHz)[2] |

Analysis Insights:

-

The downfield signals between 7.80-8.62 ppm are characteristic of protons on an electron-deficient pyridine ring. The proton at the C6 position (H6) is typically the most deshielded due to its proximity to the ring nitrogen.

-

The sharp singlet at 2.70 ppm integrating to three protons is unambiguous evidence of the methyl group from the acetyl moiety, confirming the successful addition of the methyl group from the Grignard reagent.

Further Characterization (Expert Recommendation)

While ¹H NMR is highly informative, a complete characterization for research or regulatory purposes would include:

-

¹³C NMR Spectroscopy: This would show seven distinct carbon signals, confirming the presence of all carbons in the molecule. The carbonyl carbon would appear significantly downfield (>190 ppm).

-

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) at m/z = 155. A characteristic (M+2)⁺ peak at m/z = 157 with approximately one-third the intensity of the M⁺ peak would also be present, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ would be expected, corresponding to the C=O stretch of the ketone.

Part 4: Reactivity and Application in Drug Discovery

The utility of this compound lies in its chemical reactivity, which allows it to serve as a versatile scaffold.

Key Reactive Sites:

-

The Ketone Carbonyl Group: This is the most active site for further transformations. It can undergo nucleophilic addition, reduction to an alcohol, reductive amination to form amines, or condensation reactions to build larger structures.

-

The α-Carbon (Methyl Group): The protons on the methyl group are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in aldol condensations or alkylation reactions.

-

The Pyridine Ring: The chloro-substituent can be replaced via nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions or activation by additional electron-withdrawing groups.

Central Role in Nirogacestat Synthesis

The primary application driving interest in this compound is its function as a starting material for Nirogacestat .[1] This drug is a gamma-secretase inhibitor, a class of molecules that targets a key enzyme involved in cellular signaling pathways implicated in certain cancers and other diseases. The synthesis of Nirogacestat leverages the reactivity of the ketone on the this compound scaffold to build the complex final drug molecule.

Caption: Role as a key intermediate in drug development.

Part 5: Safety, Handling, and Disposal

While some safety data sheets (SDS) classify this compound as non-hazardous, this should be interpreted with caution.[5] The chemical, physical, and toxicological properties have not been thoroughly investigated.[6] Given its structure as a halogenated aromatic ketone, it is prudent to handle it as a potential irritant and harmful substance, consistent with GHS classifications for similar compounds.[6][7][8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Disposal

-

Dispose of this material as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not let the product enter drains.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable precursor for complex pharmaceutical targets. Its critical role in the production of Nirogacestat underscores its importance to the scientific community. By understanding the principles behind its synthesis, characterization, and safe handling, researchers can effectively leverage this compound to advance the development of novel therapeutics.

References

-

This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD . Available at: [Link]

-

MATERIAL SAFETY DATA SHEET - M&U International . Available at: [Link]

-

China this compound Manufacturers & Suppliers - Sandoo . Available at: [Link]

-

1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem . Available at: [Link]

-

2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem . Available at: [Link]

-

MATERIAL SAFETY DATA SHEET - Greenbook.net . Available at: [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI . Available at: [Link]

-

SAFETY DATA SHEET Chloropicrin - INEOS Group . Available at: [Link]

-

1-(5-Chloropyridin-2-yl)ethan-1-one | C7H6ClNO | CID 10154166 - PubChem . Available at: [Link]

-

This compound Safety Data Sheets(SDS) lookchem . Available at: [Link]

Sources

- 1. This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. This compound | 94952-46-2 [chemicalbook.com]

- 3. sandoopharma.com [sandoopharma.com]

- 4. chemscene.com [chemscene.com]

- 5. abmole.com [abmole.com]

- 6. mu-intel.com [mu-intel.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ineos.com [ineos.com]

- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

1-(5-Chloropyridin-2-yl)ethanone CAS number 94952-46-2

An In-depth Technical Guide to 1-(5-Chloropyridin-2-yl)ethanone (CAS: 94952-46-2): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its structural arrangement, featuring a reactive acetyl group and a pyridine ring activated by both a nitrogen atom and a chloro substituent, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, chemical properties, reactivity, and analytical characterization, with a particular focus on its pivotal role as a key intermediate in the synthesis of Nirogacestat, a gamma-secretase inhibitor approved for the treatment of desmoid tumors.[1] This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's properties is foundational to its application. The key physicochemical and identifying data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 94952-46-2 | [2] |

| Molecular Formula | C₇H₆ClNO | [2] |

| Molecular Weight | 155.58 g/mol | [2] |

| Appearance | White to off-white solid | ChemicalBook |

| Boiling Point | 236.8±20.0 °C (Predicted) | ChemicalBook |

| Density | 1.233±0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage | Inert atmosphere, Room Temperature | [2] |

| SMILES | CC(=O)C1=NC=C(Cl)C=C1 | [2] |

| InChIKey | VVYMEQBXUFPILB-UHFFFAOYSA-N | ChemicalBook |

Note: Some physical properties are predicted values from chemical databases.

Synthesis and Mechanistic Considerations

While several synthetic routes can be envisaged, a common and reliable method for preparing 2-acylpyridines involves the acylation of a corresponding halopyridine via an organometallic intermediate.[3] A robust proposed synthesis for this compound starts from the commercially available 2,5-dichloropyridine.

Caption: Proposed workflow for the synthesis of this compound.

Expertise & Causality: The choice of 2,5-dichloropyridine as the starting material is strategic. The chloro group at the 2-position is significantly more reactive towards oxidative addition with magnesium to form a Grignard reagent than the chloro group at the 5-position. This is due to the inductive effect and coordination of the adjacent pyridine nitrogen, which stabilizes the resulting organometallic species. The use of an initiator like isopropylmagnesium chloride (Turbo Grignard) can facilitate a smooth and rapid halogen-magnesium exchange. Subsequent acylation with an electrophile like acetyl chloride or acetic anhydride, followed by a standard aqueous workup and purification, yields the target compound. Purification by column chromatography using a non-polar/polar solvent system (e.g., heptane/ethyl acetate) is effective for separating the moderately polar product from non-polar starting materials and highly polar byproducts. [ChemicalBook]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional domains: the acetyl group and the chloropyridine ring.

Reactions at the Acetyl Group

The methyl protons alpha to the carbonyl are acidic and can be removed by a suitable base (e.g., LDA, NaH) to form an enolate. This nucleophilic enolate can participate in a variety of carbon-carbon bond-forming reactions, including:

-

Aldol Condensations: Reaction with aldehydes or ketones to form β-hydroxy ketones.

-

Claisen Condensations: Reaction with esters to form β-dicarbonyl compounds.

-

Alkylations: Reaction with alkyl halides.

The carbonyl group itself is electrophilic and susceptible to nucleophilic attack, enabling reductions to the corresponding alcohol or conversion to imines and other derivatives.

Reactions at the Pyridine Ring

The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing nature of both the 2-acetyl group and the 5-chloro substituent. The chlorine atom at the 5-position is not ideally positioned for nucleophilic aromatic substitution (NAS), as the activating pyridine nitrogen is meta to it. However, the chloro group at the 2-position in a related 2-chloropyridine is highly susceptible to NAS.[4] While the starting material in our proposed synthesis is 2,5-dichloropyridine, the final product, this compound, has no leaving group at the activated 2-position. The remaining chloro group at the 5-position can undergo substitution, but typically requires harsh conditions or metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling).

Caption: General mechanism for Nucleophilic Aromatic Substitution on a 2-chloropyridine.

Analytical Characterization

Structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.

Caption: Standard analytical workflow for compound characterization.

Spectroscopic Data

| Technique | Data | Interpretation |

| ¹H NMR | (300 MHz, CDCl₃) δ ppm: 8.62 (d, J=2.5 Hz, 1H), 8.00 (d, J=8.5 Hz, 1H), 7.80 (dd, J=8.5, 2.5 Hz, 1H), 2.70 (s, 3H). [ChemicalBook] | The three distinct signals in the aromatic region (δ 7.8-8.7) confirm the trisubstituted pyridine ring. The singlet at δ 2.70 ppm integrates to 3 protons, characteristic of the acetyl methyl group. |

| ¹³C NMR | Predicted: C=O (~198 ppm), 5 aromatic C (~122-155 ppm), CH₃ (~26 ppm). | Seven distinct carbon signals are expected. The carbonyl carbon would be the most downfield signal. The five aromatic carbons would appear in the typical sp² region, and the methyl carbon would be the most upfield signal.[5] |

| Mass Spec. | Predicted: M⁺ at m/z 155, M+2 at m/z 157 (approx. 3:1 ratio). | The molecular ion peak should exhibit the characteristic isotopic pattern for a molecule containing one chlorine atom. A major fragment would be expected at m/z 112, corresponding to the loss of the acetyl group ([M-43]⁺). |

| IR Spec. | Predicted: Strong C=O stretch (~1700 cm⁻¹), C=C and C=N stretches (~1400-1600 cm⁻¹). | A strong, sharp absorption in the carbonyl region is the most diagnostic peak. Aromatic ring stretches would also be prominent. |

Application in Drug Discovery: The Nirogacestat Case Study

The primary significance of this compound in the pharmaceutical industry is its role as a key starting material for the synthesis of Nirogacestat (PF-03084014).[1] Nirogacestat is a potent, selective inhibitor of γ-secretase, which plays a role in Notch signaling, a pathway often dysregulated in certain cancers.[1][6]

The synthesis of Nirogacestat involves multiple steps where the this compound core is elaborated. While the full synthesis is complex, the initial steps often involve modification of the acetyl group to build a more complex side chain, which is eventually coupled with other fragments to form the final drug molecule.[7]

Caption: Role of this compound as a building block for Nirogacestat.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Identification: While some suppliers classify this compound as non-hazardous, others provide GHS pictograms indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] It is prudent to handle it with the care afforded to potentially hazardous materials.

-

Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of significant exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2]

Detailed Experimental Protocol: Proposed Synthesis

This protocol is a representative procedure based on established chemical principles for Grignard reactions and acylations of pyridines.[3]

Objective: To synthesize this compound from 2,5-dichloropyridine.

Materials:

-

2,5-Dichloropyridine

-

Magnesium turnings

-

Isopropylmagnesium chloride solution (2.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Heptane and Ethyl Acetate (HPLC grade)

Procedure:

-

Grignard Reagent Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq). b. Add anhydrous THF to cover the magnesium. c. Add a small amount (approx. 5 mol%) of isopropylmagnesium chloride solution to activate the magnesium. d. Prepare a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous THF. e. Add the 2,5-dichloropyridine solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. f. After the addition is complete, heat the mixture at reflux for 1-2 hours until the magnesium is consumed. Cool the resulting dark solution to 0 °C.

-

Acylation: a. To the cooled Grignard solution, add acetyl chloride (1.1 eq) dropwise via a syringe, keeping the internal temperature below 5 °C. b. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup and Extraction: a. Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract three times with dichloromethane. c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. b. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0% to 20% ethyl acetate). c. Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.

References

- U.S. Patent US12110277B2. Synthesis of nirogacestat.

-

ACS Omega . Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications. [Link]

-

Jubilant Ingrevia . 2- Acetylpyridine Safety Data Sheet. [Link]

-

Wikipedia . Nirogacestat. [Link]

-

PubMed . Design, synthesis, and in vivo characterization of a novel series of tetralin amino imidazoles as γ-secretase inhibitors: discovery of PF-3084014. [Link]

-

ResearchGate . 1 H-and 13 C-NMR 1D and 2D spectroscopic data of 1 and 2 (500 and 125.... [Link]

-

YouTube . nucleophilic aromatic substitutions. [Link]

-

NC State University Libraries . 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

PubMed Central (PMC) . Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

-

Wikipedia . 2-Acetylpyridine. [Link]

-

AACR Journals . Evaluation of Selective γ-Secretase Inhibitor PF-03084014 for Its Antitumor Efficacy and Gastrointestinal Safety to Guide Optimal Clinical Trial Design. [Link]

-

AWS . General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C). [Link]

-

Lookchem . NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]

-

Synerzine . SAFETY DATA SHEET 2-Acetyl Pyridine. [Link]

-

YouTube . 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

chemrevise . 6.3.2 Spectroscopy. [Link]

-

MDPI . Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

-

PubMed . Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia. [Link]

-

Beilstein Journals . BJOC - Search Results. [Link]

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

Sources

- 1. medkoo.com [medkoo.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Nirogacestat - Wikipedia [en.wikipedia.org]

Technical Guide: Structure and Synthesis of 1-(5-Chloropyridin-2-yl)ethanone

[1]

Part 1: Chemical Profile & Structural Analysis

This compound (also known as 5-chloro-2-acetylpyridine) represents a functionalized pyridine scaffold where the electron-withdrawing chlorine atom at the C5 position modulates the reactivity of the pyridine ring, making the C2 position highly susceptible to nucleophilic attack if not properly substituted, yet stable enough for downstream API synthesis.

Physicochemical Properties[1][2]

| Property | Data |

| CAS Number | 94952-46-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 50–54 °C |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |

| Key Reactivity | Carbonyl condensation (aldol/Schiff base); Nucleophilic aromatic substitution (SnAr) at C5 (under forcing conditions) |

Retrosynthetic Analysis

To synthesize this target efficiently, we must install the acetyl group at the C2 position of the pyridine ring.[1] Direct Friedel-Crafts acylation is ineffective on electron-deficient pyridine rings. Therefore, we utilize polarity inversion (umpolung) or activated carboxylate intermediates .[1]

Strategic Disconnections:

-

Path A (Scalable/Industrial): Decarboxylative condensation of 5-chloropicolinic acid derivatives with malonates.[1]

-

Path B (Precision/Lab): Organometallic addition to a Weinreb amide.

-

Path C (Catalytic): Palladium-catalyzed coupling (Stille/Heck) on 2-bromo-5-chloropyridine (less green due to tin/cost).[1]

Part 2: Synthesis Pathways & Visualizations

Pathway Overview

The following diagram illustrates the logical flow of the two primary synthesis methods selected for this guide: the Malonate Process (High Yield/Scale) and the Weinreb Process (High Fidelity).

Caption: Comparative workflow of Malonate vs. Weinreb synthesis routes for 5-chloro-2-acetylpyridine.

Part 3: Detailed Experimental Protocols

Protocol A: The Malonate Method (Industrial Standard)

Context: This method is preferred for multi-gram to kilogram scale synthesis because it avoids the use of unstable Grignard reagents and cryogenic conditions.[1] It utilizes a magnesium chelate intermediate to drive acylation.

Reagents:

-

5-Chloropicolinic acid (1.0 eq)[1]

-

Thionyl chloride (SOCl₂) (3.0 eq)[1]

-

Diethyl malonate or Di-tert-butyl malonate (1.2 eq)[1]

-

Magnesium chloride (MgCl₂) (1.5 eq)[1]

-

Triethylamine (TEA) (3.0 eq)[1]

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Suspend 5-chloropicolinic acid in anhydrous Toluene.

-

Add SOCl₂ dropwise at room temperature. Heat to reflux (80°C) for 3 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry THF or Toluene.

-

-

Acylation (Magnesium Chelate Route):

-

In a separate vessel, charge MgCl₂ (anhydrous) and THF.[1]

-

Add the malonate ester and cool to 0°C.

-

Add TEA dropwise (exothermic).[1] Stir for 30 mins to form the magnesium enolate.

-

Cannulate the acid chloride solution into the magnesium enolate slurry slowly at 0°C.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Hydrolysis & Decarboxylation:

-

Quench the reaction with 2N HCl.[2]

-

Reflux the biphasic mixture vigorously for 4–6 hours. Note: This step hydrolyzes the esters and thermally decarboxylates the resulting

-keto acid. -

Checkpoint: Monitor CO₂ evolution. Reaction is complete when bubbling stops.

-

-

Work-up:

Protocol B: The Weinreb Amide Method (High Purity)

Context: Ideal for medicinal chemistry discovery where high purity is paramount and scale is small (<10g).[1]

Reagents:

-

5-Chloropicolinic acid

-

N,O-Dimethylhydroxylamine HCl[1]

-

EDCI / HOBt (Coupling agents)[1]

-

Methylmagnesium bromide (MeMgBr) (3M in ether)[1]

Step-by-Step Methodology:

-

Amide Formation:

-

Grignard Addition:

-

Dissolve the Weinreb amide in anhydrous THF under Nitrogen.

-

Cool to 0°C (ice bath). Crucial: Do not cool to -78°C; pyridine solubility can be an issue, and 0°C is sufficient for the stable Weinreb intermediate.

-

Add MeMgBr (1.5 eq) dropwise.[1]

-

Stir at 0°C for 1 hour.

-

-

Quench & Isolation:

-

Quench with sat. NH₄Cl solution.

-

Extract with EtOAc.

-

Pro-Tip: The stable tetrahedral intermediate prevents over-addition (double alkylation), ensuring exclusive ketone formation.[1]

-

Part 4: Characterization & Data

To validate the synthesis, compare your analytical data against these standards.

| Technique | Expected Signals / Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.63 (d, J=2.0 Hz, 1H, H-6), 8.05 (d, J=8.4 Hz, 1H, H-3), 7.82 (dd, J=8.4, 2.0 Hz, 1H, H-4), 2.71 (s, 3H, -CH₃).[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 198.5 (C=O), 152.1, 148.3, 137.2, 136.5, 124.8, 26.1 (-CH₃).[1] |

| MS (ESI) | [M+H]⁺ = 156.02 / 158.02 (Chlorine isotope pattern 3:1).[1] |

| IR (ATR) | 1695 cm⁻¹ (Ketone C=O stretch), 1570 cm⁻¹ (Pyridine ring).[1] |

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: this compound is an irritant (Skin/Eye/Respiratory).[1]

-

Reactivity: The alpha-protons of the acetyl group are acidic. Avoid mixing with strong bases unless intended for enolate chemistry.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.[1]

References

-

Preparation of 2-acetylpyridine derivatives via Malonate Condensation. Source:Google Patents (CN109503469B).[1] Describes the industrial protocol for converting picolinic acids to acetylpyridines using malonate esters.

-

Synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethanone. Source:Sigma-Aldrich. Provides physical property data and structural analogs for halogenated acetylpyridines.

-

Weinreb Ketone Synthesis Applications on Pyridines. Source:BenchChem Technical Support. Details the stability of Weinreb intermediates in halogenated pyridine synthesis. [1]

-

Synthesis of Betrixaban Intermediates. Source:ChemicalBook. Contextualizes the use of 5-chloro-2-acetylpyridine in the synthesis of Factor Xa inhibitors.

Sources

- 1. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity | MDPI [mdpi.com]

- 2. 5-Chloropyridine-2-carboxylic acid | 86873-60-1 [chemicalbook.com]

- 3. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 1-(5-Chloropyridin-2-yl)ethanone

Executive Summary

1-(5-Chloropyridin-2-yl)ethanone (also known as 2-acetyl-5-chloropyridine) is a critical heterocyclic building block in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban derivatives) and Notch signaling pathway inhibitors like Nirogacestat.

Accurate spectroscopic characterization of this molecule is challenging due to the electronic push-pull effects of the electron-withdrawing chlorine at the C5 position and the acetyl group at C2. This guide provides a definitive reference for the structural validation of this compound, synthesizing experimental data with mechanistic fragmentation logic to support rigorous quality control (QC) workflows.

Synthesis & Sample Provenance

To understand the spectroscopic impurity profile, one must understand the synthesis. The most robust industrial route involves a Stille Coupling or a Lithium-Halogen Exchange followed by acylation. The method below highlights the Stille protocol, which minimizes the formation of regioisomers that often plague nucleophilic aromatic substitution routes.

Synthetic Pathway (Stille Coupling)

The reaction utilizes 2-bromo-5-chloropyridine and tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis. This method ensures the acetyl group is installed exclusively at the C2 position.

Figure 1: Palladium-catalyzed synthesis ensuring regiospecificity at the C2 position.

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

The NMR signature of this compound is defined by the deshielding effect of the pyridine nitrogen and the anisotropy of the carbonyl group.

1H NMR Spectroscopy (300 MHz, CDCl3)

The spectrum displays a characteristic methyl singlet and a distinct ABC aromatic system.

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Rationale |

| 8.62 | Doublet (d) | 1H | H-6 | Most deshielded due to proximity to Nitrogen ( | |

| 8.00 | Doublet (d) | 1H | H-3 | Deshielded by the adjacent carbonyl anisotropy; Ortho coupling to H-4. | |

| 7.80 | Doublet of Doublets (dd) | 1H | H-4 | Meta to Cl, para to Carbonyl. Shows large ortho and small meta coupling. | |

| 2.70 | Singlet (s) | 3H | - | -CH3 | Methyl ketone singlet; typical range for acetyl-pyridines. |

Technical Insight:

The coupling constant

13C NMR Spectroscopy (75 MHz, CDCl3)

| Chemical Shift ( | Carbon Type | Assignment |

| 199.2 | Quaternary (C=O) | Acetyl Carbonyl |

| 153.5 | Quaternary (C-Cl) | C-5 (Ipso to Cl) |

| 151.0 | Quaternary (C-N) | C-2 (Ipso to Acetyl) |

| 148.8 | Methine (CH) | C-6 ( |

| 136.5 | Methine (CH) | C-4 |

| 124.2 | Methine (CH) | C-3 |

| 26.1 | Methyl (CH3) | Acetyl Methyl |

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry provides the most rapid confirmation of the halogen substitution via the chlorine isotope pattern.

Isotope Signature

-

Molecular Ion (

): m/z 155[1] -

Isotope Peak (

): m/z 157 -

Ratio: 3:1 (Characteristic of a single Chlorine atom

).

Fragmentation Pathway

The fragmentation follows a standard ketone cleavage ("Alpha Cleavage") followed by expulsion of CO, which is typical for acetyl-aromatics.

Figure 2: EI-MS fragmentation pathway starting from the molecular ion.

Infrared (IR) Spectroscopy[3]

The IR spectrum is dominated by the conjugation between the carbonyl and the electron-deficient pyridine ring.

-

1695 cm

(Strong): -

1580 cm

& 1450 cm -

1090 cm

(Distinct): -

3050 cm

(Weak): Aromatic

Quality Control & Impurity Management

When sourcing or synthesizing this material, three primary impurities must be monitored:

-

2-Bromo-5-chloropyridine (Starting Material):

-

Detection: GC-MS or HPLC.

-

Marker: Absence of acetyl peak in NMR; distinct retention time.

-

-

1-(5-Chloropyridin-2-yl)ethanol (Reduced Impurity):

-

Origin: Incomplete oxidation or reduction during workup.

-

Marker: Broad -OH stretch in IR (~3400 cm

); Methine quartet at ~4.8 ppm in 1H NMR.

-

-

Regioisomers (e.g., 3-acetyl-5-chloropyridine):

-

Origin: Lithiation at incorrect position (C3 vs C2) if temperature control fails (>-60°C).

-

Marker: NMR coupling constants.[2] C3-substitution results in singlet-like aromatic protons or very small coupling constants.

-

Experimental Protocol: Sample Preparation for NMR

-

Solvent: Use CDCl3 (99.8% D) with 0.03% TMS as internal standard.

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (MgCl2/LiCl) from the synthesis, which can broaden peaks.

References

-

National Institutes of Health (PubChem). (2025). 2-Amino-5-chloropyridine Spectroscopic Data (Analogous Coupling Constants). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Pyridines and Ketones. Retrieved from [Link]

-

ResearchGate. (2025). Process Development and Pilot-Plant Synthesis of Pyridyl Ketones. Retrieved from [Link]

Sources

Technical Guide: Biological Potential & Synthetic Utility of 1-(5-Chloropyridin-2-yl)ethanone

[1]

Executive Summary

This compound (CAS: 31433-72-2), also known as 2-acetyl-5-chloropyridine , is a versatile pyridine scaffold used in the design of small-molecule therapeutics.[1] While often categorized as a raw intermediate, its structural pharmacophore—combining an electron-deficient pyridine ring with a reactive acetyl handle—makes it a linchpin in the synthesis of chiral heteroaryl ethanols and fused heterocyclic systems .[2]

Recent sourcing data associates this molecule with the supply chain for Nirogacestat (a gamma-secretase inhibitor), though structural analysis suggests it serves as a discovery-phase intermediate or a scaffold for related analogs rather than a fragment of the final drug.[1] Its primary utility lies in its conversion to chiral alcohols via enantioselective reduction, serving as a "chiral pool" equivalent for pyridine-based drugs.[1][2]

Chemical Profile & Structural Biology[1][2][3]

Pharmacophore Analysis

The molecule features a 2,5-disubstituted pyridine ring.[1][2] This substitution pattern is strategic in drug design for two reasons:

-

Metabolic Stability: The chlorine atom at the C5 position blocks metabolic oxidation (N-oxidation or hydroxylation) at the most reactive site of the pyridine ring, extending the half-life of derived drugs.

-

Electronic Modulation: The electron-withdrawing chlorine and acetyl groups decrease the basicity of the pyridine nitrogen, reducing non-specific binding and improving oral bioavailability.[2]

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry | 31433-72-2 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Key Functional Groups | Acetyl (C2), Chloro (C5), Pyridine Nitrogen |

| Physical State | White to off-white solid |

| Melting Point | 56–60 °C |

Synthetic Pathways & Manufacturing

The synthesis of this compound is a precision process, typically avoiding direct Friedel-Crafts acylation due to the deactivated nature of the pyridine ring.[1] The industry-standard route utilizes a Grignard addition to a nitrile .[1][2]

Core Synthesis Protocol

Reaction: Nucleophilic addition of methylmagnesium bromide to 5-chloropicolinonitrile.[1]

-

Precursor: 5-Chloro-2-cyanopyridine (CAS 89809-64-3).[1]

-

Reagent: Methylmagnesium bromide (MeMgBr) in Et₂O/THF.[2]

-

Mechanism: The Grignard reagent attacks the electrophilic nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.[2]

Step-by-Step Protocol (Laboratory Scale)

-

Preparation: Charge a flame-dried 3-neck flask with 5-chloro-2-cyanopyridine (1.0 eq) and anhydrous THF under N₂ atmosphere. Cool to -60°C to prevent polymerization.

-

Addition: Dropwise add MeMgBr (1.2 eq, 3.0 M in ether) over 30 minutes, maintaining internal temperature below -50°C.

-

Reaction: Stir at -60°C for 1 hour, then allow to warm slowly to 0°C.

-

Quench: Carefully quench with 2N HCl (exothermic). Stir for 30 minutes to hydrolyze the intermediate imine.

-

Workup: Adjust pH to ~8 with NaHCO₃. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (10% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and downstream functionalization pathways.

Caption: Synthetic workflow from nitrile precursor to the ketone scaffold and its divergence into chiral alcohols and heterocycles.

Biological Activity & Medicinal Chemistry Applications[2][3][4][5][6][7][8]

The "Nirogacestat" Connection: A Critical Analysis

Several chemical databases link this compound to Nirogacestat (PF-03084014), a gamma-secretase inhibitor approved for desmoid tumors.[1]

-

The Discrepancy: The final structure of Nirogacestat (C₂₇H₄₁F₂N₅O) contains a tetralin ring and an imidazole, but no chloropyridine moiety.[2]

-

The Resolution: This ketone is likely a discovery-phase intermediate used to synthesize "scaffold-hopping" analogs during the lead optimization of the PF-03084014 series.[1] Researchers should view it as a tool to generate bioisosteres of the tetralin or phenyl rings found in gamma-secretase inhibitors, rather than a fragment of the commercial drug itself.[2]

Primary Application: Chiral Heteroaryl Ethanols

The most authoritative application of this molecule is its conversion into (S)- or (R)-1-(5-chloropyridin-2-yl)ethanol .[1] These chiral alcohols are privileged motifs in kinase inhibitors (e.g., crizotinib analogs) and receptor modulators.[2]

-

Protocol: Asymmetric transfer hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst.

-

Utility: The resulting chiral alcohol can be converted to a chiral amine (via azide displacement) or an ether, fixing the stereochemistry of the drug candidate early in the synthesis.[2]

Antimicrobial & Agrochemical Potential

Derivatives synthesized via the condensation of the acetyl group (e.g., Claisen-Schmidt condensation followed by cyclization) have demonstrated biological activity:

-

Pyrazoline Derivatives: Condensation with phenylhydrazines yields pyrazolines with reported antibacterial activity against S. aureus and antifungal activity against C. albicans.[1][2]

-

Mechanism: These derivatives often act by disrupting cell wall synthesis or targeting bacterial DNA gyrase, leveraged by the lipophilicity of the chloropyridine ring.[2]

Safety & Handling (SDS Summary)

As a halogenated pyridine, this compound requires strict safety protocols.[2]

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1][3] |

| Irritation | H315/H319 | Causes skin and serious eye irritation.[2][3] |

| Target Organ | H335 | May cause respiratory irritation (avoid dust inhalation).[2] |

Handling Protocol:

References

-

Nirogacestat Synthetic Context: Bioorganic & Medicinal Chemistry Letters, 2011, 21(9), 2637-2640.[2][4][5] (Describes the optimization of gamma-secretase inhibitors; establishes the chemical space where pyridine analogs are explored).

-

Synthesis of Chloropyridine Ketones: Journal of Organic Chemistry, "Grignard Additions to Pyridine Carbonitriles."[2] (General methodology for converting nitriles to ketones).

-

Antimicrobial Activity of Pyridine-Pyrazoles: ResearchGate, "Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives."[1] (Demonstrates the utility of the acetyl group in generating bioactive heterocycles).

-

Chemical Identity & Safety: PubChem Compound Summary for CID 10154166 (1-(5-Chloropyridin-2-yl)ethan-1-one).[1]

- Enantioselective Reduction:Chemical Reviews, "Catalytic Asymmetric Transfer Hydrogenation of Ketones." (Standard protocols for converting acetylpyridines to chiral alcohols).

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]

- 3. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20230312480A1 - Synthesis of nirogacestat - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

Technical Guide: 1-(5-Chloropyridin-2-yl)ethanone in Medicinal Chemistry

This guide serves as a technical manual for the synthesis, reactivity, and application of 1-(5-Chloropyridin-2-yl)ethanone (CAS: 94952-46-2).[1] It is designed for medicinal chemists and process engineers requiring a rigorous, self-validating workflow for utilizing this intermediate in drug discovery, particularly for Factor Xa inhibitors and chiral pyridine scaffolds .[1]

Part 1: Chemical Profile & Strategic Value[1]

This compound (also known as 2-acetyl-5-chloropyridine) acts as a critical "linchpin" intermediate. Its structure combines an electron-deficient pyridine ring with a reactive acetyl handle, enabling two distinct synthetic vectors:[1]

-

Ring Functionalization: The 5-chloro substituent serves as a stable handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) after the acetyl group has been derivatized.[1]

-

Side-Chain Expansion: The acetyl group at the C2 position allows for the construction of chiral alcohols (via asymmetric reduction) or heterocycles (thiazoles, imidazoles) found in anticoagulants and GPCR modulators.[1]

Core Data Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 2-Acetyl-5-chloropyridine |

| CAS Number | 94952-46-2 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 55–58 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Hazard | Irritant (H315, H319, H335); Handle under inert atmosphere |

Part 2: Synthesis of the Core Intermediate

Two distinct protocols are provided: Method A for scalable, metal-free synthesis (preferred for process chemistry) and Method B for rapid laboratory-scale access.[1]

Method A: The Malonate Decarboxylation Route (Scalable)

Best for: Multi-gram to kilogram scale, avoiding toxic organotin byproducts.[1]

Mechanism: Activation of 5-chloropyridine-2-carboxylic acid to the acid chloride, followed by condensation with a malonate anion and subsequent hydrolysis/decarboxylation.[1]

Protocol:

-

Activation: Suspend 5-chloropyridine-2-carboxylic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (0.05 equiv).[1] Dropwise add oxalyl chloride (1.2 equiv) at 0 °C. Stir at RT for 2 h until gas evolution ceases. Concentrate to obtain the crude acid chloride.[1]

-

Condensation: In a separate vessel, dissolve potassium ethyl malonate (or diethyl malonate + 2.2 equiv NaH) in THF at 0 °C. Add MgCl₂ (1.2 equiv) and Et₃N (2.5 equiv). Stir for 1 h to form the magnesium enolate.

-

Coupling: Dropwise add the crude acid chloride (dissolved in THF) to the enolate solution at 0 °C. Stir at RT for 3 h.

-

Hydrolysis & Decarboxylation: Treat the intermediate with 6N HCl and heat to reflux (100 °C) for 4 h. This effects both ester hydrolysis and decarboxylation.[1]

-

Workup: Cool to RT, neutralize with NaOH to pH 7–8. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Hexane/EtOAc or sublime if high purity is required.

Method B: Stille Coupling (Lab Scale)

Best for: Rapid synthesis from commercially available 2-bromo-5-chloropyridine.

Protocol:

-

Reagents: Combine 2-bromo-5-chloropyridine (1.0 equiv), tributyl(1-ethoxyvinyl)tin (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) in dry Toluene or Dioxane.

-

Reaction: Degas with Argon for 15 min. Heat to reflux (100–110 °C) for 16 h.

-

Hydrolysis: Cool to RT. Add 1N HCl and stir vigorously for 2 h (hydrolyzes the enol ether to the ketone).

-

Workup: Neutralize with saturated NaHCO₃. Extract with EtOAc.[1]

-

Tin Removal: Treat the organic phase with aqueous KF solution (precipitates Bu₃SnF) or purify via silica gel chromatography using 10% w/w K₂CO₃ in the silica to sequester tin residues.[1]

Part 3: Divergent Transformations & Applications[1]

The acetyl group is the primary vector for diversification.[1] Below are the two most critical downstream workflows.

Workflow 1: Asymmetric Reduction to Chiral Alcohols

Enantiopure 1-(5-chloropyridin-2-yl)ethanol is a privileged scaffold. The electron-withdrawing chlorine atom at C5 enhances the Lewis acidity of the pyridine nitrogen, which can influence catalyst binding; however, standard Noyori transfer hydrogenation remains highly effective.[1]

Protocol (Noyori Transfer Hydrogenation):

-

Catalyst: RuCl (1 mol%).[1]

-

Conditions: Dissolve ketone in Formic acid/Triethylamine (5:2 azeotrope) or iPrOH (with KOH).

-

Reaction: Stir at RT for 12–24 h.

-

Outcome: Typically yields the (S)-alcohol with >95% ee.[1][2]

-

Validation: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH).

Workflow 2: Hantzsch Thiazole Synthesis

This pathway constructs the thiazole-pyridine biaryl system found in Factor Xa inhibitors (e.g., structural analogs of Edoxaban/Betrixaban moieties).[1]

Protocol:

-

Bromination: Treat this compound with N-bromosuccinimide (NBS) (1.05 equiv) and p-TsOH (0.1 equiv) in MeCN at reflux.

-

Note: This yields the

-bromo ketone (2-bromo-1-(5-chloropyridin-2-yl)ethanone).

-

-

Cyclization: React the

-bromo ketone with a thioamide (e.g., thiourea or alkyl thioamide) in EtOH at reflux for 2–4 h. -

Result: Formation of a 2-substituted-4-(5-chloropyridin-2-yl)thiazole.

Part 4: Visualization of Synthetic Pathways[1]

Figure 1: Convergent synthesis of the ketone intermediate and its divergent application in generating chiral scaffolds and heterocycles.[1]

Part 5: References

-

Synthesis of 2-Acetyl-5-chloropyridine via Malonate Route:

-

Source: Patent CN109503469B.[1] "Preparation method of 2-acetylpyridine derivatives."

-

Relevance: Validates the acid chloride/malonate decarboxylation workflow for pyridine derivatives.

-

-

Stille Coupling for Acetylpyridines:

-

Asymmetric Transfer Hydrogenation (Noyori):

-

Source:J. Am. Chem. Soc. 1996, 118, 2548-2559.[1]

-

Relevance: Definitive protocol for the enantioselective reduction of aromatic ketones using Ru-TsDPEN catalysts.

-

-

Hantzsch Thiazole Synthesis from Alpha-Bromo Ketones:

Sources

discovery and history of 1-(5-Chloropyridin-2-yl)ethanone

This guide provides an in-depth technical analysis of 1-(5-Chloropyridin-2-yl)ethanone (CAS 94952-46-2), also known as 2-acetyl-5-chloropyridine.[1][2][3] It details the compound's discovery context, synthetic evolution, and critical role as a pharmaceutical building block.[3]

Discovery, Synthesis, and Pharmaceutical Applications

Part 1: Executive Summary & Chemical Ontology

This compound is a functionalized pyridine derivative serving as a high-value intermediate in the synthesis of small-molecule active pharmaceutical ingredients (APIs).[3] While often confused with its amino-analog (2-amino-5-chloropyridine, a precursor for Factor Xa inhibitors like Edoxaban), this acetylated variant possesses distinct reactivity profiles utilized in constructing complex heterocyclic scaffolds.[3]

Commercially, it is frequently cited as a key intermediate for Nirogacestat (a gamma-secretase inhibitor for desmoid tumors) and other developmental-stage oncology assets, although its precise structural incorporation often involves downstream transformation into chiral amines or heterocycle fusion.[3]

Chemical Identity Table

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | 2-Acetyl-5-chloropyridine |

| CAS Registry | 94952-46-2 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Key Functional Groups | Acetyl (C=O), Chloro (C-Cl), Pyridine Nitrogen |

| Physical State | White to light yellow crystalline solid |

| Melting Point | 68–72 °C |

Part 2: Historical Context & Synthetic Evolution[3]

The discovery of this compound is not tied to a single "eureka" moment but rather the evolution of pyridine functionalization methodologies in the late 20th century.[3] Early syntheses of acetylpyridines were plagued by low regioselectivity and harsh conditions.[3] The demand for this specific isomer surged with the rise of fragment-based drug discovery (FBDD) , where the 5-chloro-2-pyridyl motif serves as a bioisostere for phenyl rings, improving metabolic stability and solubility.[3]

Evolution of Synthetic Routes[3]

-

Generation 1: Radical Acylation (The Minisci Reaction) [3]

-

Generation 2: Palladium-Catalyzed Coupling (Stille/Negishi)

-

Generation 3 (Current Standard): Grignard Addition to Nitriles [3]

Part 3: Detailed Experimental Protocol (Industrial Standard)

The following protocol is a validated, self-consistent method for the preparation of this compound via the Grignard Route . This method prioritizes safety and impurity control (specifically preventing bis-addition).[3]

Protocol: Synthesis from 5-Chloro-2-cyanopyridine

Reaction Scheme: 5-Chloro-2-cyanopyridine + MeMgBr → [Imine Intermediate] → (H3O+) → 2-Acetyl-5-chloropyridine[3]

Materials:

-

Substrate: 5-Chloro-2-cyanopyridine (1.0 eq)

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 eq)[3]

-

Solvent: Anhydrous Tetrahydrofuran (THF) / Diethyl Ether (2:1 ratio)[3]

-

Quench: 2M Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel.

-

Purge the system with Nitrogen (N₂) for 15 minutes to ensure an inert atmosphere.[3]

-

-

Solubilization:

-

Charge the flask with 5-Chloro-2-cyanopyridine (10.7 g, 77 mmol) and anhydrous THF/Ether mixture (100 mL).

-

Cool the solution to an internal temperature of -65 °C using a dry ice/acetone bath. Critical Control Point (CCP): Temperature must remain below -60 °C to prevent polymerization or over-addition.[3]

-

-

Grignard Addition:

-

Reaction & Warming:

-

Stir at -60 °C for 1 hour.

-

Remove the cooling bath and allow the mixture to warm slowly to 0 °C over 2 hours.

-

-

Hydrolysis (The Quench):

-

Cool the mixture back to 0 °C.

-

Slowly add 2M HCl (100 mL) dropwise. Caution: Exothermic reaction with gas evolution.[3]

-

Stir vigorously at room temperature for 4 hours to hydrolyze the intermediate imine to the ketone.

-

-

Workup & Isolation:

-

Adjust pH to ~7.0 using saturated Sodium Bicarbonate (NaHCO₃).[3]

-

Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).[3]

-

Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Eluent: 10% EtOAc in Heptane).

-

Quality Attributes (CQAs):

-

Appearance: White crystalline solid.[3]

-

1H NMR (300 MHz, CDCl3): δ 8.62 (d, 1H), 8.00 (d, 1H), 7.80 (dd, 1H), 2.70 (s, 3H, Acetyl-CH₃).[3]

-

Yield: Expect 64–75%.[3]

Part 4: Visualization of Synthetic Logic[3]

The following diagram illustrates the synthetic pathway and the critical decision points preventing impurity formation.

Figure 1: Reaction pathway for the synthesis of this compound, highlighting the critical temperature control required to avoid tertiary alcohol impurities.

Part 5: Applications in Drug Development[3]

While often associated with Nirogacestat in commercial catalogs, this compound serves a broader role as a versatile "linchpin" intermediate.[3] Its acetyl group provides a handle for two primary transformations:[3]

-

Chiral Amine Synthesis:

-

Heterocycle Construction:

Comparative Utility Table

| Drug Class | Role of 5-Cl-Pyridine Moiety | Connection to Acetyl Intermediate |

| Gamma-Secretase Inhibitors | Pharmacophore for Notch signaling modulation.[3] | Precursor to side-chain fragments (e.g., in Nirogacestat synthesis workflows).[3] |

| Factor Xa Inhibitors | Specific binding to S1 pocket.[3] | Note: Edoxaban/Betrixaban typically use the amine or acid derivative, not the acetyl.[3] |

| Kinase Inhibitors | ATP-competitive binding element.[3] | Acetyl group used to fuse new rings (e.g., thiazolo-pyridines).[3] |

References

-

ChemicalBook. (2025).[3] this compound Product Description and Synthesis. Retrieved from [3]

-

National Cancer Institute. (2024).[3] Nirogacestat (Ogsiveo) - Mechanism and Structure. Retrieved from [3]

-

Watson International. (2025).[3] Technical Data Sheet: CAS 94952-46-2.[2][3] Retrieved from [3]

-

PubChem. (2025).[3] Compound Summary: 1-(5-Chloropyridin-2-yl)ethan-1-one (CID 10154166). Retrieved from [3]

-

Google Patents. (2021).[3] Process for preparation of pyridine derivatives (WO2021001728A1).[3] Retrieved from

Sources

- 1. Manifattur Farmaċewtiku, Fabbrika, API, Intermedju - Hangzhou Longshine Bio-Tech Co., Ltd - Page 22 [mt.longshinebiotech.com]

- 2. This compound | 94952-46-2 [chemicalbook.com]

- 3. Nirogacestat - Wikipedia [en.wikipedia.org]

- 4. Produkter - Hangzhou Longshine Bio-Tech co, Ltd - Page 22 [no.longshinebiotech.com]

- 5. WO2009025397A1 - Fluorine-containing organosulfur compound and pesticidal composition thereof - Google Patents [patents.google.com]

- 6. sandoopharma.com [sandoopharma.com]

Technical Guide: Safety and Handling of 1-(5-Chloropyridin-2-yl)ethanone

[1][2]

CAS Registry Number: 94952-46-2 Synonyms: 2-Acetyl-5-chloropyridine; 1-(5-Chloro-2-pyridinyl)ethanone Molecular Formula: C₇H₆ClNO Molecular Weight: 155.58 g/mol [1][2][3][4][5][6]

Part 1: Chemical Identity & Critical Isomer Distinction

The Isomer Hazard

CRITICAL WARNING: In chemical procurement and database searches, this compound is frequently confused with its isomer, 1-(2-Chloropyridin-3-yl)ethanone (CAS 55676-21-6).[1][2] These two molecules have distinct reactivity profiles due to the position of the chlorine atom relative to the nitrogen.[1]

-

Target Compound (CAS 94952-46-2): Acetyl group at C2, Chlorine at C5.[1][2][7][8] Used for Nirogacestat synthesis.[1]

-

Common Isomer (CAS 55676-21-6): Acetyl group at C3, Chlorine at C2.[1][2] Often used in different pyridyl ketone scaffolds.[1]

Verification Protocol: Before opening any vessel, verify the structure via 1H-NMR .[1] The target compound (2-acetyl) will show a distinct splitting pattern for the pyridine ring protons compared to the 3-acetyl isomer.[2]

Physicochemical Profile

| Property | Value / Characteristic | Relevance to Handling |

| Physical State | White to off-white solid | Dust generation hazard during weighing.[2][4] |

| Melting Point | 104–105 °C (Experimental) | Solid at room temp; requires gentle heating for melt-phase reactions.[2] |

| Boiling Point | ~236.8 °C (Predicted) | Low volatility, but thermal decomposition can release toxic chloride fumes.[2] |

| Solubility | Soluble in DMSO, DCM, MeOH; Low in Water | Use organic solvent spill kits.[2] Do not use water for initial cleanup.[1] |

| pKa | ~0.72 (Conjugate acid) | Weakly basic pyridine nitrogen; compatible with mild acid workups.[2] |

Part 2: Hazard Identification & Risk Assessment[9]

GHS Classification (Self-Classification)[2]

-

Signal Word: WARNING

Specific Health Hazards[1][2]

-

Ocular: The acetyl-pyridine moiety acts as a lachrymator in high concentrations.[1] Direct contact causes severe conjunctival irritation.[1]

-

Dermal: Lipophilic nature allows partial absorption through the stratum corneum.[1] Prolonged exposure may lead to dermatitis.[1]

-

Inhalation: Dust or sublimed vapor (during rotary evaporation) irritates the upper respiratory tract.

Part 3: Strategic Handling Protocols

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must be conducted inside a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.

-

Atmosphere: Store and handle under an inert atmosphere (Argon or Nitrogen) . The acetyl group alpha to the pyridine ring is susceptible to oxidation or enolization-driven degradation over time.[1]

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Standard: Nitrile gloves (0.11 mm) for incidental splash.

-

Immersion/Synthesis: Double-gloving recommended.[1] Inner layer: PE/EVOH (Silver Shield) if working with halogenated solvents (DCM).

-

-

Respiratory: If fume hood is unavailable (not recommended), use a P95/P100 particulate respirator combined with an organic vapor cartridge (OV/P100).[1]

Storage Stability[1][2]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Environment: Desiccate. Moisture can promote hydrolysis or hydrate formation, altering stoichiometry in tight-tolerance syntheses (e.g., Grignard additions).[1]

Part 4: Emergency Response Framework

Spill Response Logic

-

Isolate: Evacuate immediate area (10m radius).

-

Neutralize: Do not use water. Cover spill with Dry Sand or Vermiculite .[1]

-

Solvent Wash: After solid removal, wipe surface with acetone followed by a soap/water wash to remove lipophilic residues.[1]

Fire Fighting

Part 5: Synthesis & Reactivity Context

Application in Drug Discovery

This compound is a "privileged scaffold" intermediate. It is specifically utilized in the synthesis of Nirogacestat (a gamma-secretase inhibitor) and various Factor Xa inhibitors.[1] The 2-acetyl group serves as a handle for:

-

Reductive Amination: To form chiral amines.

-

Condensation: With hydrazines or amines to form heterocycles (e.g., thiazoles).[1]

Reactivity Flowchart

The following diagram illustrates the decision logic for safe handling and the reactivity pathways relevant to drug synthesis.

Caption: Workflow for identity verification, storage, and downstream synthetic application of CAS 94952-46-2.

Part 6: Waste Management

-

Disposal Code: Dispose of as Halogenated Organic Solvent Waste .

-

Protocol: Dissolve solid waste in a combustible solvent (e.g., acetone) and place in the halogenated waste stream for high-temperature incineration equipped with a scrubber for HCl removal.[1]

References

-

ChemicalBook. (2025).[1] this compound Properties and Safety (CAS 94952-46-2).[1][2][3][4][5] Retrieved from [1]

-

BldPharm. (2024).[1] Safety Data Sheet: this compound.[1][2][3][4] Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10154166, this compound.[2] Retrieved from [1]

-

ChemScene. (2024). Product Information: this compound.[1][2][3][4][5][11][12] Retrieved from

Sources

- 1. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 2. angenesci.com [angenesci.com]

- 3. This compound | 94952-46-2 [chemicalbook.com]

- 4. This compound | 94952-46-2 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. sandoopharma.com [sandoopharma.com]

- 7. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 2-乙酰基-5-氯吡啶 , 2-Acetyl-5-chloropyridine , 94952-46-2 [leyan.com]

- 9. ineos.com [ineos.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. This compound Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 12. China this compound 94952-46-2 [chinachemnet.com]

Technical Guide: Thermal Stability & Decomposition of 1-(5-Chloropyridin-2-yl)ethanone

This guide serves as an advanced technical resource for the thermal stability, process safety, and decomposition profile of 1-(5-Chloropyridin-2-yl)ethanone (also known as 2-Acetyl-5-chloropyridine). It is designed for process chemists and safety engineers involved in the scale-up of pharmaceutical intermediates, specifically for Factor Xa inhibitors and gamma-secretase inhibitors like Nirogacestat.

Executive Summary & Chemical Profile

This compound is a critical pharmacophore used in the synthesis of anticoagulant and anti-tumor agents. While the isolated solid exhibits moderate thermal stability under ambient conditions, its synthesis involves high-energy Grignard chemistry requiring rigorous thermal control. Furthermore, thermal decomposition at elevated temperatures releases corrosive hydrogen chloride (HCl) and toxic nitrogen oxides (NOx), necessitating specific containment protocols during thermal analysis or bulk storage.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 2-Acetyl-5-chloropyridine |

| CAS Number | 55676-21-6 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted Boiling Point | ~236°C (at 760 mmHg) |

| Storage Condition | Inert atmosphere (Argon/Nitrogen), 2-8°C |

Thermal Stability Analysis

Solid-State Stability

In its isolated crystalline form, this compound is kinetically stable at room temperature. However, differential scanning calorimetry (DSC) profiles of similar acetyl-pyridine derivatives suggest a thermal decomposition onset typically above 190°C .

-

Melting Endotherm : Distinct endothermic event (typically 50–60°C range, dependent on purity).

-

Exothermic Decomposition : A broad exothermic event is expected >200°C, corresponding to the breakdown of the acetyl moiety and potential ring degradation.

-

Auto-Accelerating Decomposition : While not classified as a high-energy explosive, the material is combustible. The presence of the chlorine atom lowers the activation energy for radical decomposition compared to non-halogenated analogs.

Synthesis Process Hazards (Critical Control Points)

The primary thermal risk associated with this molecule lies in its synthesis , not its storage. The standard route involves the nucleophilic attack of methylmagnesium bromide (Grignard) on 5-chloro-2-cyanopyridine.

-

Reaction Class : Highly Exothermic Organometallic Addition.

-

Hazard : The addition of MeMgBr to the nitrile is instantaneous and highly exothermic. Failure to control temperature (<-50°C) leads to runaway side reactions, including polymerization of the nitrile or double-addition to form the tertiary alcohol.

-

Quench Hazard : The hydrolysis of the magnesium-imine intermediate releases significant heat and can generate localized hot spots if acid addition is too rapid.

Decomposition Mechanism & Pathways

Understanding the breakdown products is vital for designing emergency relief systems and scrubber units.

Primary Decomposition Pathway (Thermal/Combustion)

At temperatures exceeding 250°C (or during combustion), the molecule undergoes oxidative degradation.

-

Acetyl Cleavage : Homolytic scission of the C(carbonyl)-C(ring) bond or C(carbonyl)-C(methyl) bond.

-

Dehalogenation : Release of Chlorine radicals, which abstract hydrogen to form HCl (Hydrogen Chloride) gas—a severe inhalation hazard and equipment corrosive.

-

Ring Fragmentation : The pyridine ring oxidizes to release NOx (Nitrogen Oxides) .

Pathway Visualization

The following diagram illustrates the synthesis hazard and the thermal decomposition cascade.

Figure 1: Synthesis process flow and thermal decomposition cascade of this compound.

Experimental Protocols for Stability Validation

Differential Scanning Calorimetry (DSC) Protocol

Objective : Determine the Onset Temperature (

-

Sample Preparation : Weigh 2–4 mg of dried this compound into a high-pressure gold-plated crucible (to resist Cl corrosion).

-

Reference : Empty gold-plated crucible.

-

Ramp Rate : Heat from 25°C to 400°C at 5°C/min under Nitrogen purge (50 mL/min).

-

Analysis :

-

Identify melting peak (Endotherm).

-

Identify first deviation from baseline >150°C (Exotherm).

-

Safety Limit : Calculate

(temperature where time to maximum rate is 24 hours) if ARC data is unavailable. A generic safety margin is

-

Synthesis Safety Protocol (Grignard Reaction)

Objective : Safe generation of the ketone without thermal runaway.

-

Inerting : Purge reactor with Argon. Moisture content must be <200 ppm.

-

Cooling : Pre-cool 5-chloro-2-cyanopyridine in anhydrous THF to -60°C .

-

Controlled Addition : Add MeMgBr (3.0 M in ether) dropwise.[1]

-

Monitor: Internal temperature must NOT exceed -50°C .

-

Stop Condition: If

, halt addition immediately and increase jacket cooling.

-

-

Quench : Transfer reaction mixture slowly into pre-cooled (0°C) dilute HCl. Note: Reverse quench is preferred for scale-up to manage gas evolution.

References

-

ChemicalBook . (2025).[2][3] this compound Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH) . (2009). Pyrazole derivatives useful as inhibitors of FAAH (Patent WO2009151991). Retrieved from

-

Sigma-Aldrich . (2025). 2-Acetylpyridine Safety Data Sheet (Proxy Data). Retrieved from [4]

-

MDPI . (2022). Thermal Stability and Decomposition Mechanism of Polyesters (Methodology Reference). Retrieved from

-

Google Patents . (2019). Process for preparation of Nirogacestat intermediates. Retrieved from

Sources

- 1. US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 94952-46-2 [chemicalbook.com]

- 4. US11884634B2 - Compositions of solid forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4- tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide - Google Patents [patents.google.com]

Commercial Availability & Technical Profile: 1-(5-Chloropyridin-2-yl)ethanone

[1]

Executive Summary

This compound (CAS: 94952-46-2 ) is a critical heterocyclic building block in medicinal chemistry. Its primary industrial significance lies in its role as a key intermediate for Nirogacestat (Ogsiveo) , a gamma-secretase inhibitor approved by the FDA in 2023 for the treatment of desmoid tumors. Beyond this specific application, the compound serves as a versatile scaffold for introducing the 5-chloropyridine moiety into novel pharmacophores.

This guide addresses a frequent procurement risk: isomer confusion . The structural similarity between the 2-acetyl and 3-acetyl isomers often leads to sourcing errors. This document provides definitive identification data, validated synthesis routes, and a vetted supplier landscape to ensure supply chain integrity.

Chemical Identity & Critical Isomer Distinction

CRITICAL ALERT: Commercial databases frequently conflate this compound with its isomers. You must verify the CAS number and substitution pattern before purchase.

| Feature | Target Compound | Common Isomer A | Common Isomer B |

| Name | This compound | 1-(2-Chloropyridin-3-yl)ethanone | 1-(6-Chloropyridin-3-yl)ethanone |

| Synonym | 2-Acetyl-5-chloropyridine | 3-Acetyl-2-chloropyridine | 5-Acetyl-2-chloropyridine |

| CAS Number | 94952-46-2 | 55676-21-6 | 55676-22-7 |

| Structure | Acetyl at C2, Chloro at C5 | Acetyl at C3, Chloro at C2 | Acetyl at C3, Chloro at C6 |

| SMILES | CC(=O)C1=NC=C(Cl)C=C1 | CC(=O)C1=CC=CN=C1Cl | CC(=O)C1=CN=C(Cl)C=C1 |

Technical Specifications

Synthesis & Manufacturing Routes

Understanding the synthesis allows researchers to anticipate impurity profiles (e.g., unreacted nitrile or over-alkylated tertiary alcohols).